Fmoc-Thr(tBu)-OH
Description
Evolution of Fmoc Chemistry in Peptide Synthesis
The journey of peptide synthesis has been marked by continuous innovation in protecting group chemistry. Early methods, such as those pioneered by Merrifield, utilized the tert-butyloxycarbonyl (Boc) group for Nα-amino protection, coupled with benzyl-based protecting groups for side chains. While effective, the Boc strategy often required harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), for both side-chain deprotection and cleavage from the solid support nih.govbiotage.compeptide.comamericanpeptidesociety.orgoup.comacs.orgiris-biotech.de.
A significant paradigm shift occurred with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 nih.govpeptide.com. Adapted for solid-phase peptide synthesis (SPPS) in the late 1970s by Atherton and Sheppard, Fmoc chemistry offered a milder alternative. The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638) in dimethylformamide (DMF) biotage.comamericanpeptidesociety.orgaltabioscience.comtotal-synthesis.com. This base-mediated deprotection contrasts with the acid-labile Boc group, providing a crucial difference in chemical reactivity americanpeptidesociety.orgiris-biotech.deorganic-chemistry.org. The milder conditions associated with Fmoc deprotection minimized side reactions and improved compatibility with various post-translational modifications, such as phosphorylation and glycosylation altabioscience.comtotal-synthesis.comnih.gov. Consequently, Fmoc-based SPPS rapidly gained prominence, largely replacing the Boc strategy by the mid-1990s due to its ease of automation, improved safety profile, and enhanced efficiency nih.govbiotage.comaltabioscience.comtotal-synthesis.com.
Significance of Orthogonal Protecting Group Strategies
The synthesis of peptides, especially those with multiple functional groups or complex sequences, necessitates a meticulous approach to protecting reactive moieties. Orthogonal protecting group strategies are fundamental to this control. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, without affecting their integrity organic-chemistry.orgpeptide.combiosynth.comfiveable.mejocpr.comspringernature.comnih.gov. This selective deprotection allows chemists to precisely unmask specific functional groups at desired stages of synthesis, enabling controlled chain elongation and site-specific modifications organic-chemistry.orgpeptide.comfiveable.mejocpr.comsigmaaldrich.com.
The Fmoc/tBu strategy exemplifies this principle. The Fmoc group, protecting the α-amino terminus, is removed under basic conditions (e.g., piperidine), while the tert-butyl (tBu) group, typically used for side-chain protection (including the hydroxyl group of threonine), is stable to these basic conditions but is readily cleaved by acidic treatment, often concurrently with the final cleavage of the peptide from the resin iris-biotech.detotal-synthesis.comorganic-chemistry.orgpeptide.combiosynth.comnih.goviris-biotech.deresearchgate.netorganic-chemistry.orgub.edu. This distinct difference in lability—base for Fmoc and acid for tBu—ensures that the α-amino group can be deprotected and coupled to the next amino acid without disturbing the protected side chain, and vice versa. This orthogonality is critical for preventing unwanted side reactions, improving coupling efficiencies, and ultimately ensuring the successful synthesis of complex peptide structures organic-chemistry.orgfiveable.mespringernature.comnih.gov.
Overview of Fmoc-Thr(tBu)-OH as a Standard Building Block
This compound is a pre-protected amino acid derivative that serves as a vital building block in Fmoc-based SPPS sigmaaldrich.comchemimpex.compeptide.combiocrick.comsigmaaldrich.compeptide.comsigmaaldrich.comadvancedchemtech.com. It comprises the amino acid L-threonine, where the α-amino group is protected by the base-labile Fmoc moiety, and the hydroxyl group of the threonine side chain is protected by the acid-labile tert-butyl (tBu) ether iris-biotech.depeptide.comsigmaaldrich.compeptide.comsigmaaldrich.comadvancedchemtech.comchemicalbook.com. This dual protection strategy is essential for the controlled stepwise assembly of peptides.
The tBu group effectively shields the reactive hydroxyl side chain of threonine from participating in unintended reactions during the repetitive cycles of Fmoc deprotection and amino acid coupling. Its stability under the basic conditions used for Fmoc removal is key to the orthogonality of the Fmoc/tBu strategy organic-chemistry.orgiris-biotech.de. The tBu group is typically cleaved during the final acidic cleavage step, which also releases the completed peptide from the solid support iris-biotech.deresearchgate.netpeptide.com. This precise protection scheme ensures that threonine residues are incorporated into the peptide chain with the correct stereochemistry and without side reactions, which is crucial for maintaining the biological activity of the final peptide product .
This compound is widely employed in the synthesis of a diverse range of peptides, including therapeutic agents and research tools. Its utility extends to the synthesis of chlorofusin (B1264014) analogues and other complex peptides, where the precise incorporation of threonine is critical sigmaaldrich.combiocrick.combiosynth.com. The compound's well-defined chemical properties, including its solubility in common organic solvents and its characteristic optical activity, further underscore its reliability as a standard building block in peptide chemistry.
Data Tables
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Solid-Phase Peptide Synthesis Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα Protection | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Nα Deprotection | Base-labile (e.g., piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |
| Side Chain Protection | Typically acid-labile (e.g., tBu, Trt) | Typically acid-labile (e.g., Bzl, Tos, NO₂) |
| Orthogonality | High (Base vs. Acid) | Quasi-orthogonal (Both acid-labile, differentiated by acid strength) |
| Deprotection Conditions | Mild (Base for Nα, Acid for side chains/cleavage) | Harsher (Acid for Nα, Stronger Acid for side chains/cleavage) |
| Safety Profile | Generally safer, avoids highly corrosive acids like HF | Requires handling of corrosive acids (TFA, HF) |
| Automation | Highly compatible and favored | Less compatible than Fmoc |
| Compatibility | Suitable for modified peptides, peptide libraries | Can be limited by harsh deprotection conditions |
| Historical Trend | Dominant in modern peptide synthesis | Prevalent in earlier peptide synthesis |
Table 2: Key Properties of this compound
Compound Name List:
this compound
N-(9-fluorenylmethoxycarbonyl)-O-(tert-butyl)-L-threonine
Fmoc-O-tert-butyl-L-threonine
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218229 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-35-0 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Fmoc Thr Tbu Oh
Optimized Synthetic Routes for Fmoc-Thr(tBu)-OH
The preparation of this compound typically follows a multi-step sequence, often starting from L-threonine or its derivatives.
Hydroxyl Protection with tert-Butyl Groups
The hydroxyl group of threonine is susceptible to various side reactions during peptide synthesis, necessitating its protection. The tert-butyl (tBu) group is a common choice for this purpose due to its stability under the basic conditions used for Fmoc deprotection, while being readily removable under acidic conditions, typically trifluoroacetic acid (TFA) iris-biotech.de. A prevalent method involves the tert-butylation of a threonine derivative, frequently a methyl ester such as L-threonine methyl ester hydrochloride (Thr-OMe·HCl) google.com. This reaction is typically carried out using isobutene in the presence of an acid catalyst, commonly concentrated sulfuric acid (H₂SO₄), in an organic solvent like dichloromethane (B109758) (DCM) google.com. Reaction temperatures can range from 0–5°C for extended periods (24–48 hours) or higher temperatures (40–45°C) for esterification steps google.com.
Amino Protection via Fmoc Group Installation
Following the protection of the hydroxyl group, the α-amino group of the threonine derivative is protected with the Fmoc group. This is a critical step that allows for the controlled addition of the amino acid in a stepwise manner during peptide synthesis. The Fmoc group is typically introduced by reacting the protected threonine intermediate with either 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) wikipedia.org. These reactions are usually conducted in the presence of a base, such as triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH), in solvents like DCM, dioxane, or aqueous dioxane mixtures google.comwikipedia.orgnih.govnih.gov. The reaction conditions are optimized to ensure efficient coupling and minimize side reactions, with reaction times varying from several hours to overnight google.comwikipedia.orgnih.govnih.gov. The installed Fmoc group is later removed using a weak base, most commonly piperidine (B6355638) iris-biotech.dewikipedia.org.
Carboxyl Activation Strategies (e.g., N-Hydroxysuccinimide Ester Formation)
Once this compound is synthesized as the free carboxylic acid, it must be activated to facilitate the formation of a peptide bond with the amino group of the growing peptide chain. A common strategy involves converting the carboxylic acid into an activated ester, such as an N-hydroxysuccinimide (NHS) ester, forming Fmoc-Thr(tBu)-OSu . Alternatively, the carboxylic acid can be activated in situ using various coupling reagents, including carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HATU biosynth.comnih.gov. These activation methods ensure that the carboxyl group is sufficiently reactive to undergo nucleophilic attack by the amine component, leading to efficient peptide bond formation.
Enantioselective Synthesis and Stereochemical Control
Threonine possesses two chiral centers, leading to multiple stereoisomers. The synthesis of this compound typically aims to produce the biologically relevant L-isomer or specific diastereomers with high enantiomeric purity.
Methods for Enantioselective Preparation of this compound
Enantioselective synthesis of this compound often begins with chiral pool starting materials, primarily utilizing the naturally abundant L-threonine peptide.comadvancedchemtech.comchemrxiv.org. For the preparation of specific diastereomers, such as Fmoc-D-allo-Thr(tBu)-OH, the synthesis commences with the corresponding D-allo-threonine enantiomer . Advanced synthetic methodologies, including asymmetric catalysis, have been explored for related amino acid derivatives, achieving high diastereoselectivities and enantiomeric excesses (e.g., >99.5% for certain trifluoro-threonine analogs) nih.govnih.govhes-so.chresearchgate.net. Maintaining the stereochemical integrity of the chiral centers throughout the synthetic process is paramount, with efforts made to avoid epimerization, particularly during reactions involving basic or acidic conditions nih.govnih.gov.
Applications of Fmoc Thr Tbu Oh in Peptide and Peptidomimetic Research
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Thr(tBu)-OH, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, is a pivotal derivative of the amino acid threonine, engineered for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). advancedchemtech.compeptide.com The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its mild reaction conditions and the orthogonal nature of its protecting groups. altabioscience.comnih.govpeptide.com In this scheme, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are shielded by acid-labile groups, such as the tert-butyl (tBu) ether on the threonine hydroxyl group. peptide.comiris-biotech.de This orthogonality ensures that the side-chain protection remains intact during the iterative, base-mediated removal of the Fmoc group in each cycle of peptide chain elongation. nih.govpeptide.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 71989-35-0 | advancedchemtech.comaminoacids-en.compeptide.com |
| Molecular Formula | C₂₃H₂₇NO₅ | advancedchemtech.compeptide.com |
| Molecular Weight | 397.48 g/mol | advancedchemtech.com |
| Appearance | White crystalline powder | aminoacids-en.com |
| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | iris-biotech.dechemimpex.com |
| Side-Chain Protecting Group | tBu (tert-butyl) | altabioscience.comiris-biotech.de |
This compound serves as the standard and most frequently utilized building block for introducing threonine residues into a growing peptide chain during Fmoc SPPS. advancedchemtech.compeptide.comcem.com Its design is predicated on the principle of orthogonal protection. The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a weak base, typically a solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comigem.org Conversely, the tert-butyl (tBu) ether protecting the side-chain hydroxyl group is stable to the basic conditions of Fmoc deprotection but is efficiently cleaved during the final step of synthesis with strong acid, such as concentrated trifluoroacetic acid (TFA). iris-biotech.depeptide.comchempep.com This dual-protection scheme allows for the precise and sequential construction of peptide sequences. chemimpex.com
The primary function of this compound is the incorporation of L-threonine into a wide array of peptide structures. cem.com Threonine's unique structure, featuring a secondary hydroxyl group on its side chain, is critical for the biological function of many peptides and proteins. This derivative is a key raw material in the synthesis of complex therapeutic peptides, including GLP-1 analogs like Semaglutide and Tirzepatide. aminoacids-en.com Researchers utilize this compound in both manual and automated peptide synthesizers to construct custom sequences for various applications, from creating peptide modules for targeted drug delivery systems to synthesizing specific epitopes for immunological studies. igem.orgnih.gov
This compound is instrumental in the synthesis of complex peptides, where precise control over side-chain reactivity is paramount. chemimpex.comnih.gov Its application extends to the synthesis of depsipeptides, which are peptide analogues containing one or more ester bonds in place of amide bonds in the backbone. thieme-connect.de Threonine, with its side-chain hydroxyl group, can participate in the formation of these ester linkages, classifying the resulting structure as an O-peptide or homomeric heterodetic peptide. thieme-connect.de During SPPS, the tBu protecting group on the threonine side chain effectively prevents premature or undesired esterification reactions. This allows chemists to build the primary peptide sequence and then, if desired, selectively deprotect and react the hydroxyl group to form the required ester bond, enabling the construction of these complex peptidomimetics.
Table 2: Comparison of Methodologies for Incorporating Hindered Amino Acids
| Methodology | Typical Conditions | Advantages | Considerations | Source(s) |
|---|---|---|---|---|
| Standard Coupling | TBTU/DIPEA activation in DMF at room temp. | Simple, widely used for non-hindered residues. | May result in low yields and deletion sequences for hindered couplings. | chempep.com |
| Potent Activators | HATU/collidine activation in DMF at room temp. | Higher coupling efficiency for bulky residues. | Increased cost of reagents; potential for racemization with certain bases. | chempep.comnih.gov |
| Double Coupling | Repetition of the coupling step. | Drives difficult reactions to completion, minimizing deletions. | Increases synthesis time and reagent consumption. | nih.govresearchgate.net |
| Microwave-Assisted (MA-SPPS) | Microwave irradiation (e.g., 5 min at 75°C). | Drastically reduces reaction times; improves yields for difficult sequences. | Requires specialized equipment; optimization of temperature and time is crucial. | sigmaaldrich.cnnih.govspringernature.com |
Impact of Resin Type on Coupling Efficiency (e.g., 2-CTC vs. Wang Resin)
The choice of solid support is a critical parameter in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when aiming to produce peptides with a C-terminal carboxylic acid. Two of the most common resins for this purpose are Wang resin and 2-chlorotrityl chloride (2-CTC) resin. While both are compatible with Fmoc chemistry, their distinct linkers impart different properties that significantly affect the synthesis, especially the initial coupling of this compound and the integrity of the subsequent peptide chain.
Wang resin, characterized by a 4-hydroxybenzyl alcohol linker, is widely used but presents challenges. peptide.com The esterification of the first amino acid to the hydroxyl group of the linker can be difficult and often requires activation conditions that may lead to racemization of the C-terminal residue. biotage.com Furthermore, peptides assembled on Wang resin are particularly susceptible to diketopiperazine formation, an intramolecular cyclization side reaction that occurs at the dipeptide stage, cleaving the nascent peptide from the resin and truncating the synthesis. peptide.com
In contrast, 2-chlorotrityl chloride (2-CTC) resin offers several advantages due to its highly sterically hindered linker. omizzur.com Key benefits include:
Suppression of Racemization: The loading of the first amino acid onto 2-CTC resin proceeds under mild conditions that completely avoid racemization. omizzur.com
Inhibition of Diketopiperazine Formation: The steric bulk of the 2-chlorotrityl group effectively hinders the intramolecular cyclization reaction, thus preventing premature cleavage of the dipeptide from the support. peptide.com
Mild Cleavage Conditions: The extreme acid lability of the 2-CTC linker allows the final peptide to be cleaved from the resin using very dilute acid solutions (e.g., 1-3% trifluoroacetic acid (TFA) or acetic acid). biotage.com This is particularly advantageous as it allows for the synthesis of fully protected peptide fragments where acid-sensitive side-chain protecting groups, such as the tBu on threonine, remain intact.
Table 1: Comparison of 2-CTC and Wang Resins for this compound Attachment
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
|---|---|---|
| Linker Type | Highly sterically hindered 2-chlorotrityl | 4-hydroxybenzyl alcohol |
| First Amino Acid Loading | Mild conditions, suppresses racemization omizzur.com | Risk of racemization during esterification biotage.com |
| Diketopiperazine Formation | Steric hindrance minimizes this side reaction peptide.com | Prone to this side reaction at the dipeptide stage |
| Cleavage Conditions | Very mild (e.g., 1% TFA, Acetic Acid) biotage.com | Strong acid (e.g., >90% TFA) |
| Side-Chain Protection | Can be cleaved leaving tBu group intact | tBu group is cleaved simultaneously |
| Typical Outcome | Higher yield and purity for protected fragments | Standard for fully deprotected C-terminal acids |
Solution-Phase Peptide Synthesis
While solid-phase synthesis dominates peptide production, solution-phase peptide synthesis (SPPS) remains a valuable methodology, especially for the large-scale production of short peptides or for the synthesis of peptide fragments intended for subsequent condensation. When using this compound in solution, several factors must be carefully considered.
A primary challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain as it is elongated. nih.gov While this compound itself is readily soluble in common organic solvents such as chloroform, dichloromethane (B109758) (DCM), and dimethylformamide (DMF), the resulting peptide may precipitate out of solution, complicating subsequent reaction and purification steps. biocrick.com
Another critical consideration is the potential for epimerization of the C-terminal amino acid during the coupling step. nih.gov When the carboxylic acid of this compound is activated (e.g., with a carbodiimide), it can cyclize to form an oxazolone intermediate, which is susceptible to racemization. This risk can be mitigated by the addition of reagents such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt), which suppress oxazolone formation. chempep.com Studies on the similar derivative Fmoc-Ser(tBu)-OH have shown it can be prone to unexpectedly high levels of racemization under certain coupling conditions, highlighting the need for careful optimization. researchgate.net
Finally, the stability of the protecting groups must be managed. The Fmoc group is labile to bases, requiring careful control of pH and avoidance of strongly basic conditions during coupling to prevent premature deprotection. chempep.com The tBu group is stable to these conditions but requires a final, separate acidolysis step for removal. Unlike SPPS, where excess reagents are simply washed away, solution-phase methods require purification, often by crystallization or chromatography, after each coupling and deprotection step.
N-Methylation of Amino Acids in Peptide Sequences
N-methylation of the peptide backbone is a powerful modification used to enhance the pharmacological properties of peptides. The required building block, Fmoc-N-Me-Thr(tBu)-OH, is not widely available commercially but can be synthesized effectively from this compound. A facile protocol utilizes 2-CTC resin as a temporary solid-phase protecting group for the carboxylic acid.
The synthesis involves the following key steps:
Attachment to Resin: this compound is first anchored to the 2-CTC resin.
Amine Protection/Activation: The Fmoc group is removed, and the liberated α-amino group is then protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The strongly electron-withdrawing nature of the o-NBS group renders the remaining N-H proton of the sulfonamide highly acidic.
Methylation: The acidic N-H is deprotonated with a mild base, and the resulting anion is methylated using an electrophile such as dimethyl sulfate (B86663) or methyl iodide.
Protecting Group Exchange: The o-NBS group is selectively removed, and the secondary amine is reprotected with the Fmoc group by reacting it with Fmoc-OSu.
Cleavage: The final product, Fmoc-N-Me-Thr(tBu)-OH, is cleaved from the 2-CTC resin under mild acidic conditions.
This solid-phase approach allows for easy purification by simple filtration at each step and results in high yields and purity of the desired N-methylated amino acid derivative.
Incorporating N-methylated amino acids, such as the derivative of this compound, into peptide sequences is a widely employed strategy to overcome the inherent limitations of peptides as therapeutic agents, namely their poor metabolic stability and low oral bioavailability.
N-methylation introduces a methyl group onto the backbone amide nitrogen, which imparts several beneficial properties. This modification sterically hinders the approach of proteases, enzymes that typically degrade peptides by cleaving amide bonds. By blocking this enzymatic access, N-methylation significantly increases the peptide's resistance to metabolic degradation, thereby extending its in vivo half-life.
Table 2: Benefits of N-Methylation in Peptides
| Property | Effect of N-Methylation | Mechanism |
|---|---|---|
| Metabolic Stability | Increased | Steric hindrance prevents cleavage by proteases. |
| Bioavailability | Enhanced | Reduces H-bond donor capacity, improving membrane permeability. |
| Conformation | Constrained | Can lock the peptide into a bioactive conformation. |
| Cell Permeability | Improved | Increased lipophilicity can facilitate passage across cell membranes. |
Peptide Mimetics and Modified Peptides
This compound serves as a crucial starting material for the synthesis of modified peptides and peptidomimetics designed to overcome specific synthetic challenges. A prominent example is its use in the creation of pseudoproline dipeptides.
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group has been cyclized with the backbone nitrogen of the preceding amino acid to form an oxazolidine ring. These structures, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH, are synthesized from precursors including this compound.
The primary application of pseudoproline dipeptides is to act as temporary "kink" inducers within a growing peptide chain during SPPS. Peptide aggregation, driven by the formation of intermolecular β-sheet secondary structures, is a major cause of failed or low-yield syntheses for long or hydrophobic sequences. The proline-like bend introduced by the pseudoproline moiety effectively disrupts this secondary structure formation, keeping the peptide chains solvated and accessible for subsequent coupling and deprotection reactions. This leads to significantly improved yields and higher purity of the crude peptide product.
Crucially, the oxazolidine ring of the pseudoproline is a temporary modification. It is stable to the basic conditions of Fmoc deprotection but is readily and quantitatively cleaved during the final TFA treatment used to deprotect side chains and release the peptide from the resin. This process regenerates the native threonine residue, leaving the primary sequence of the final peptide unaltered. The use of this compound to form these transient peptidomimetic structures is therefore a powerful tool for enhancing the efficiency of chemical peptide synthesis.
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced therapeutic properties, such as improved stability against enzymatic degradation, better bioavailability, and increased receptor affinity. The design of these molecules often involves strategic modifications to the peptide backbone or the incorporation of non-natural amino acids.
This compound serves as a crucial building block in the synthesis of peptidomimetics. Its protected threonine side chain can be incorporated into sequences that are later modified or can act as a scaffold for further chemical alterations. The synthesis of peptidomimetics is a methodical process that often includes:
Identifying the minimum active sequence of a parent peptide.
Modifying the N- and C-termini to protect against peptidases.
Enhancing proteolytic stability through backbone modifications. acs.org
The incorporation of building blocks like this compound is integral to these synthetic strategies, enabling the precise construction of peptide-like chains with altered chemical structures designed to improve molecular properties. wikipedia.org These modifications can involve changes to the peptide backbone and the inclusion of non-natural amino acids to create molecules with enhanced therapeutic potential. wikipedia.org
| Modification Strategy | Objective | Role of this compound |
|---|---|---|
| Backbone Modification | Increase proteolytic stability and control conformation. | Incorporates a key residue into the precursor peptide chain prior to modification. |
| Incorporation of Non-Natural Amino Acids | Enhance stability, activity, and pharmacokinetic profiles. nih.gov | Used alongside non-natural building blocks in a controlled, stepwise synthesis. |
| Cyclization | Improve conformational stability and biological activity. nih.gov | A component of the linear peptide precursor before on-resin cyclization. |
Incorporation into Cyclic Peptides
Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to their conformationally restricted structures. The synthesis of these molecules is a significant application of Fmoc-based SPPS, where this compound is a frequently used component.
The general process involves assembling a linear peptide chain on a solid support using standard Fmoc/tBu chemistry. nih.gov this compound is incorporated at the desired position in the sequence through repeated cycles of Fmoc deprotection and amino acid coupling. Once the linear sequence is complete, on-resin cyclization is performed. This can be achieved through various strategies, including head-to-tail, side chain-to-side chain, or head-to-side chain cyclization. The orthogonal protection offered by the Fmoc and tBu groups is critical, as it allows for selective deprotection and bond formation without disturbing other parts of the molecule. For instance, a common method involves anchoring the peptide to the resin via a side chain, assembling the linear sequence, and then performing a head-to-tail cyclization before cleaving the final cyclic product from the support.
Synthesis of Chlorofusin (B1264014) Analogues
Chlorofusin is a natural product known for its inhibitory activity against the p53-MDM2 protein-protein interaction, a key target in cancer therapy. The development of synthetic analogues of chlorofusin allows for structure-activity relationship (SAR) studies and the optimization of its inhibitory properties. This compound has been utilized as a key building block in the efficient solid-phase synthesis of chlorofusin analogues.
In a reported solid-phase strategy, the synthesis involved assembling a linear peptide on a resin. merckmillipore.com The process utilized a sequence of Fmoc-protected amino acids, including this compound, which were coupled sequentially using HBTU/HOBt/DIPEA activation. After the assembly of the linear peptide, on-resin cyclization was performed, followed by post-cyclization modification to attach the characteristic chromophore. The use of this compound and other appropriately protected amino acids was essential for the successful construction of the complex cyclic peptide core of these analogues. However, the synthesized analogues in this particular study were found to be inactive against the p53/MDM2 interaction, suggesting that both the specific cyclic peptide structure and the full chromophore are essential for activity. merckmillipore.com
Development of Peptides with Non-Natural Stereochemistry (e.g., D-allo-Threonine Derivatives)
The incorporation of non-natural amino acids, including stereoisomers like D-amino acids, is a powerful strategy to enhance the therapeutic properties of peptides. Peptides containing D-amino acids are often more resistant to degradation by proteases, leading to a longer biological half-life. While L-threonine is the naturally occurring stereoisomer, its enantiomer, allo-threonine, can be found in some peptides produced by bacteria. advancedchemtech.compeptide.com
The D-allo-threonine stereoisomer, in particular, is a component of several bioactive marine peptides with cytotoxic and anti-HIV activities. Due to its importance, synthetic routes have been developed for its protected form suitable for Fmoc-SPPS, namely Fmoc-D-allo-Thr(tBu)-OH. researchgate.net The inclusion of D-amino acid derivatives like Fmoc-D-allo-Thr(tBu)-OH or Fmoc-D-Asp(OtBu)-OH allows researchers to create peptides with altered conformations and significantly improved pharmacokinetic profiles. nbinno.com The availability of these chiral building blocks is therefore critical for advancing the development of novel peptide-based drugs.
| Compound | Stereochemistry | Significance in Peptide Synthesis |
|---|---|---|
| Fmoc-L-Thr(tBu)-OH | L-threonine (2S, 3R) | Standard building block for incorporating the natural threonine isomer. cem.com |
| Fmoc-D-allo-Thr(tBu)-OH | D-allo-threonine (2S, 3S) | Used to synthesize peptides with increased resistance to enzymatic degradation and to mimic natural products. researchgate.netnbinno.com |
Peptide-Based Enzyme Inhibitors
Peptides and their mimetics are widely explored as inhibitors of enzymes and protein-protein interactions (PPIs), which are implicated in numerous diseases. The ability to specifically target these interactions with high potency makes peptide-based inhibitors a promising class of therapeutics. This compound is a standard reagent used in the solid-phase synthesis of such bioactive peptides. cem.comnih.gov
A prominent example is the inhibition of the p53-MDM2 interaction, which is a strategy to reactivate the p53 tumor suppressor pathway in cancer cells. nih.gov Peptides derived from the p53 protein can be potent inhibitors of this interaction. nih.gov The synthesis of these inhibitory peptides and their analogues often employs Fmoc-SPPS, where this compound can be incorporated to mimic the natural peptide sequence or as part of a modified, optimized inhibitor. The precise, residue-by-residue assembly allows for systematic modifications to enhance binding affinity and stability, which is crucial for developing effective peptide-based enzyme and PPI inhibitors.
Compound Index
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine |
| Fmoc-D-allo-Thr(tBu)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-allo-threonine |
| Fmoc-D-Asp(OtBu)-OH | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester |
| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| HOBt | Hydroxybenzotriazole |
| DIPEA | N,N-Diisopropylethylamine |
| SPPS | Solid-Phase Peptide Synthesis |
Advanced Characterization and Analytical Methodologies
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for assessing the purity of Fmoc-Thr(tBu)-OH and identifying potential impurities that could compromise peptide synthesis yields and quality.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the assay and purity of this compound. Standard analytical protocols often employ reversed-phase HPLC, typically utilizing C18 stationary phases with gradients of acetonitrile (B52724) and aqueous buffers (e.g., containing trifluoroacetic acid or phosphate (B84403) salts) for separation researchgate.netnih.gov. These methods are capable of resolving this compound from related impurities such as free amino acids, dipeptides, or incompletely protected species alfa-chemistry.commerck-lifescience.com.twsigmaaldrich.com.
Typical purity specifications for this compound, as determined by HPLC, generally range from ≥98.0% to ≥99.0% alfa-chemistry.commerck-lifescience.com.twcem.comsigmaaldrich.comsigmaaldrich.com. For instance, some manufacturers guarantee a minimum HPLC purity of ≥99.0% cem.comsigmaaldrich.com.
Table 1: Typical HPLC Purity Specifications for this compound
| Purity Specification | Typical Range / Value | Reference(s) |
| Assay (HPLC) | ≥98.0% | alfa-chemistry.comsigmaaldrich.com |
| Purity (HPLC) | ≥98% | ottokemi.com |
| Purity (HPLC) | ≥99.0% | merck-lifescience.com.twcem.comsigmaaldrich.com |
While the tert-butyl (tBu) group is an integral part of the this compound structure, protecting the hydroxyl side chain, analytical methods are designed to ensure its presence and stability throughout the synthesis and storage. The tBu group is generally stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is labile under acidic cleavage conditions (e.g., trifluoroacetic acid) peptide.com. Analytical techniques like HPLC and Mass Spectrometry (MS) are employed to identify and quantify any impurities, which could include incompletely protected threonine or species where the tBu group may have been prematurely cleaved. The presence of residual tBu-protected threonine as a starting material or related impurity would be detectable by HPLC and MS.
Ensuring the enantiomeric purity of this compound is critical, as even small amounts of the D-enantiomer (racemic impurity) can lead to the formation of diastereomeric peptides, which are difficult to separate and can alter biological activity nih.govphenomenex.com. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the primary analytical technique for assessing enantiomeric purity. This method utilizes specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives, which can effectively separate enantiomers phenomenex.comnih.govwindows.net.
Enantiomeric purity values for this compound are typically reported as very high, often exceeding ≥99.7% or ≥99.8% cem.comsigmaaldrich.com. The use of chiral HPLC allows for the detection and quantification of even trace amounts of racemic impurities, ensuring that the building block used in peptide synthesis is predominantly the desired L-enantiomer nih.govphenomenex.com.
Table 2: Typical Enantiomeric Purity Specifications for this compound
| Purity Specification | Typical Value | Reference(s) |
| Enantiomeric Purity | ≥99.7% (a/a) | sigmaaldrich.com |
| Enantiomeric Purity | ≥99.8% | cem.com |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.
X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. While direct X-ray crystallographic data for this compound itself may not be universally published, this technique has been employed to confirm the absolute configurations of related derivatives, such as fluorinated threonine analogs, synthesized using similar methodologies nih.gov. By analyzing the diffraction pattern of single crystals, researchers can unequivocally establish the spatial arrangement of atoms, thereby confirming the stereochemical integrity of the L-threonine configuration in this compound.
Mass Spectrometry for Peptide Characterization
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for confirming the molecular weight and structural identity of this compound. It provides crucial information about the intact molecule and can detect and help identify a wide range of impurities, including side-chain deprotection products or incompletely coupled species researchgate.netbiocrick.com. The fragmentation patterns observed in MS can further aid in structural elucidation, confirming the presence of both the Fmoc group and the tBu protecting group. In solid-phase peptide synthesis workflows, LC-MS is routinely used to monitor reaction progress and verify the successful incorporation of amino acid residues.
MALDI-TOF MS for Post-Synthesis Analysis
Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) Mass Spectrometry is a pivotal analytical technique employed for the post-synthesis characterization of this compound and peptides synthesized using this building block. This method is instrumental in confirming the molecular weight, assessing purity, and verifying the successful incorporation of this compound into peptide chains during solid-phase peptide synthesis (SPPS). The technique's ability to analyze large biomolecules with high sensitivity and accuracy makes it indispensable for quality control in peptide chemistry.
MALDI-TOF MS operates by co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. Common matrices used for amino acid and peptide analysis include sinapinic acid and 2,5-dihydroxybenzoic acid (DHB). The ionized molecules are then accelerated in an electric field, and their time of flight to a detector is measured, which is directly proportional to their mass-to-charge ratio (m/z). This allows for precise determination of molecular masses, enabling researchers to confirm the identity of the synthesized this compound or to detect any potential impurities or degradation products.
Typical Analytical Data for this compound via MALDI-TOF MS:
The analysis of this compound using MALDI-TOF MS typically involves the formation of protonated molecules ([M+H]+) and sometimes sodiated adducts ([M+Na]+). The molecular formula of this compound is C23H27NO5, with a calculated molecular weight of approximately 397.5 g/mol .
| Analyte | Expected m/z ([M+H]+) | Expected m/z ([M+Na]+) | Matrix Used (Commonly) | Ionization Mode |
| This compound | ~398.5 | ~420.5 | Sinapinic acid, DHB | Positive Ion |
Detailed Research Findings:
Studies employing this compound in peptide synthesis consistently utilize MALDI-TOF MS for characterization. For instance, research on the synthesis of various peptide analogs, including those incorporating threonine residues, has reported the successful confirmation of peptide masses using MALDI-TOF MS, thereby validating the correct incorporation of Fmoc-protected amino acids like this compound nih.govresearchgate.net. The technique has been shown to be crucial for identifying even minor deviations in molecular weight, which can indicate incomplete reactions or the presence of undesired byproducts during the complex multi-step synthesis process scielo.org.mxresearchgate.net. The ability to rapidly screen and confirm the identity of synthesized peptide sequences makes MALDI-TOF MS a cornerstone in ensuring the quality and accuracy of peptide synthesis workflows that rely on building blocks such as this compound researchgate.net.
Compound List
this compound
Role in Drug Discovery and Development
Therapeutic Peptide Synthesis and Drug Design
Fmoc-Thr(tBu)-OH is a standard and widely utilized amino acid building block in modern peptide synthesis, particularly in the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). advancedchemtech.comsigmaaldrich.compeptide.com This method is the preferred approach for producing therapeutic peptides due to its efficiency and the mild conditions required. nih.govnih.gov The compound's structure is ideally suited for this process: the α-amino group is protected by the base-labile Fmoc group, while the hydroxyl side chain of the threonine residue is shielded by an acid-labile tert-butyl (tBu) ether. iris-biotech.de
This orthogonal protection scheme is the key to its utility. The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), to allow for the stepwise elongation of the peptide chain, while the tBu group remains intact, preventing unwanted side reactions involving the hydroxyl group. researchgate.netcreative-peptides.com The tBu group is later removed during the final cleavage of the peptide from the solid support, a process that uses strong acid. iris-biotech.de This precise control over the synthesis process is critical for producing high-purity, well-defined therapeutic peptides for drug design. adventchembio.com The use of this compound is documented in the synthesis of various therapeutic peptides, including analogues of neuropeptide Y receptors and liraglutide. nih.govgoogle.com
| Feature | Description |
| α-Amino Protection | Fluorenylmethyloxycarbonyl (Fmoc) group, removed by mild base (e.g., piperidine). |
| Side-Chain Protection | tert-Butyl (tBu) ether, removed by strong acid (e.g., trifluoroacetic acid). |
| Synthesis Strategy | Integral to orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS). |
| Key Advantage | Allows for controlled, stepwise assembly of peptide chains with minimal side reactions. |
Application in the Development of Peptidomimetic Drugs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. ub.edu The synthesis of these modified molecules often relies on the foundational principles of peptide chemistry, where building blocks like this compound play a crucial role.
The incorporation of non-natural or modified amino acids is a key strategy in creating peptidomimetics, and this compound serves as a versatile scaffold for such modifications. nih.gov The tert-butyl group, in particular, can be considered a structural modification that contributes to the peptidomimetic character. Its bulky nature can influence the peptide's conformation and restrict its flexibility, which can be advantageous in locking the molecule into a bioactive shape. wikipedia.org Furthermore, the stability conferred by the tBu group during synthesis is essential for the successful assembly of complex peptidomimetic structures. nih.gov Convenient procedures compatible with the Fmoc-tBu protecting scheme have been developed for creating Nα-alkylated amino acids, a common modification in peptidomimetics to improve their properties. nih.gov
Enhancing Bioavailability and Stability of Peptides
A major hurdle in the development of peptide-based drugs is their typically poor in vivo stability, due to susceptibility to enzymatic degradation, and consequently, low bioavailability. ub.edu The chemical structure of this compound, and specifically the tert-butyl group, contributes to mitigating these challenges. The bulky tert-butyl group provides significant steric hindrance. wikipedia.orgresearchgate.netlibretexts.org When incorporated into a peptide chain, this steric bulk can act as a shield, protecting the adjacent peptide bonds from being recognized and cleaved by proteases. researchgate.net This increased resistance to enzymatic degradation enhances the metabolic stability of the peptide, prolonging its half-life in the body. nih.gov
Targeted Drug Delivery Systems through Bioconjugation
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. In drug delivery, this often involves attaching a therapeutic peptide to a targeting moiety or a carrier molecule. This compound is an essential building block in the synthesis of the peptide component of these conjugates.
The synthesis of peptide-drug conjugates often employs Fmoc-SPPS, where the precise, stepwise addition of amino acids, including this compound, allows for the creation of a peptide with a specific sequence and a defined point of attachment for the drug or carrier. dokumen.pub The protected threonine residue can be strategically placed within the peptide sequence. After the peptide chain is assembled, the side-chain protecting group can be selectively removed to expose the hydroxyl group for conjugation, while the rest of the peptide remains protected. This allows for site-specific modification, which is crucial for maintaining the biological activity of the peptide and ensuring the uniformity of the final conjugate. The versatility of the Fmoc/tBu strategy enables the synthesis of peptides that can be linked to various molecules, including polymers like PEG (PEGylation) and lipids (lipidation), to improve their pharmacokinetic properties for targeted delivery. nih.gov
Study of Protein Interactions and Functionality
Understanding protein-protein interactions (PPIs) is fundamental to cell biology and drug discovery. Synthetic peptides are valuable tools for probing these interactions. This compound is instrumental in the synthesis of these peptide probes via Fmoc-SPPS. adventchembio.comacs.org
Researchers can design and synthesize peptides that mimic specific binding domains of a protein. By incorporating this compound, they can ensure the correct sequence and three-dimensional structure of the probe. These synthetic peptides can then be used in various assays to study binding affinities, identify key interaction residues, and elucidate the functional consequences of these interactions. For example, a synthetic peptide probe can be used to compete with a natural binding partner, thereby helping to understand the mechanism of a particular PPI. The ability to produce high-purity peptides through Fmoc-SPPS, which relies on high-quality building blocks like this compound, is essential for the reliability and reproducibility of such studies. nih.gov
Development of Novel Inhibitors and Modulators
Peptides and peptidomimetics are increasingly being developed as inhibitors and modulators of protein function, particularly for targeting PPIs, which are often considered challenging drug targets. nih.govresearchgate.netresearchgate.net The synthesis of these bioactive peptides heavily relies on Fmoc-SPPS and the use of protected amino acids like this compound. nih.gov
The design of peptide-based inhibitors often involves creating a peptide sequence that mimics the binding interface of a protein's natural ligand or interaction partner. By using this compound in the synthesis, researchers can precisely control the sequence and incorporate specific modifications to enhance binding affinity and specificity for the target protein. The steric bulk of the tert-butyl group on the threonine side chain can be strategically employed to optimize the shape and complementarity of the peptide inhibitor to its binding pocket on the target protein. wikipedia.org This tailored design approach, enabled by the versatility of Fmoc chemistry, is a powerful strategy for developing novel and potent inhibitors and modulators for therapeutic intervention. nih.govresearchgate.net
Green Chemistry Approaches in Fmoc Thr Tbu Oh Synthesis and Application
Development of Greener Solvents for SPPS
A primary concern in the sustainability of Fmoc/tBu SPPS is the extensive use of solvents, particularly for washing steps between deprotection and coupling. rsc.org Traditionally, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been the standard. acs.orgtandfonline.com However, these are classified as hazardous and reprotoxic, prompting significant research into safer, more environmentally benign alternatives. csic.estandfonline.com Due to new regulations, particularly in Europe, the use of DMF is now restricted, accelerating the search for eco-friendly substitutes. gyrosproteintechnologies.com
The search for green solvents focuses on several key properties: the ability to swell the resin support, dissolve the protected amino acids (like Fmoc-Thr(tBu)-OH) and coupling reagents, and compatibility with the reaction conditions. tandfonline.comrgdiscovery.comrsc.org A number of alternative solvents and solvent systems have been investigated to replace DMF and other hazardous solvents.
Key Green Solvent Alternatives:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has been successfully used for coupling and washing steps. acs.orgbiotage.com It is considered an eco-friendly solvent. acs.org Studies have shown that using 2-MeTHF for all steps, including Fmoc removal and coupling, can yield high-purity peptides, particularly with polyethylene (B3416737) glycol (PEG)-based resins. acs.orgacs.org
γ-Valerolactone (GVL): GVL has been explored as a green solvent for the coupling step in SPPS. acs.org However, some studies have noted stability issues when GVL is used with bases like piperidine (B6355638) for the Fmoc removal step, as a competing ring-opening reaction can occur. tandfonline.com Despite this, many common Fmoc-amino acid derivatives are soluble in GVL, making it potentially useful for automated synthesis. acs.org
N-Butylpyrrolidone (NBP): As a non-toxic and biodegradable alternative to the structurally similar NMP, NBP has shown performance on par with DMF in peptide synthesis. gyrosproteintechnologies.comrgdiscovery.com It effectively dissolves Fmoc-protected amino acids and common coupling reagents. nih.gov
Binary Solvent Mixtures: To fine-tune solvent properties like polarity and viscosity, mixtures of green solvents have been developed. bachem.com A mixture of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) is a promising alternative, as its polarity can be adjusted by changing the component ratios. gyrosproteintechnologies.comeuroapi.com Another effective mixture combines anisole (B1667542) and N-octylpyrrolidone (NOP), which has demonstrated good resin swelling and solubility for all Fmoc-protected amino acids. tandfonline.com The use of NOP with dimethyl carbonate (DMC) has also been shown to reduce viscosity, making it suitable for automated protocols. rsc.org
| Solvent/Mixture | Key Advantages | Reported Applications in SPPS | Source(s) |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, eco-friendly. | Used for coupling, washing, and Fmoc removal steps. | acs.orgbiotage.com |
| γ-Valerolactone (GVL) | Green solvent with good solubility for many Fmoc-AAs. | Used as a replacement for DMF in coupling steps. | acs.orgpeptide.com |
| N-Butylpyrrolidone (NBP) | Non-toxic, biodegradable, performs similarly to DMF. | Substitute for DMF/NMP in automated SPPS. | gyrosproteintechnologies.comrgdiscovery.comacsgcipr.org |
| N-Octylpyrrolidone (NOP) | Good swelling and coupling efficiency, low isomerization. Recoverable by distillation. | Used as an alternative to DMF, often in a mixture with DMC. | rsc.org |
| DMSO/EtOAc | Less hazardous binary mixture with adjustable polarity. | Green solvent system for various SPPS steps. | gyrosproteintechnologies.comeuroapi.com |
| Anisole/NOP | Good resin swelling and solubilizes all Fmoc-AAs. | Identified as a green solvent mixture for all SPPS stages. | tandfonline.com |
| Acetonitrile (B52724) (ACN) & Tetrahydrofuran (B95107) (THF) | Considered friendlier than DMF; can yield higher purity and reduced racemization. | Demonstrated for both solution-phase and solid-phase synthesis. | nih.govrsc.org |
Reduction of Hazardous Reagents and By-products
Beyond solvents, the Fmoc/tBu strategy involves several reagents and generates by-products that are targets for green chemistry initiatives. The goal is to replace hazardous substances, improve atom economy, and minimize waste. peptide.comnih.gov
The Fmoc/tBu strategy is inherently advantageous over the older Boc/Bzl strategy because it avoids highly hazardous reagents like anhydrous hydrofluoric acid (HF) and minimizes the use of trifluoroacetic acid (TFA) to a single final cleavage step. csic.es However, there are still areas for improvement.
Fmoc Deprotection: The removal of the Fmoc protecting group is typically achieved using a 20% solution of piperidine in DMF. peptide.com Piperidine is a toxic substance. researchgate.net Research has focused on reducing its concentration or finding alternatives. Studies have shown that Fmoc removal can be effective with piperidine concentrations as low as 2.5%. researchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much faster deprotection agent, but it can catalyze side reactions like aspartimide formation. peptide.compeptide.com Hydrazine hydrate (B1144303) has also been demonstrated as an efficient reagent for removing the Fmoc group. researchgate.net The primary by-product of Fmoc deprotection is dibenzofulvene, which must be scavenged by the amine base (like piperidine) to prevent it from reacting with the newly liberated N-terminal amine of the peptide. peptide.com
Coupling Reagents: The formation of the amide bond is the crucial step where the next Fmoc-amino acid, such as this compound, is added to the growing peptide chain. While classic carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) are common, the development of greener coupling reagents is ongoing. acs.org Additives like OxymaPure are considered greener alternatives to the potentially explosive HOBt. acs.org The by-products of coupling reactions, such as N,N′-diisopropylurea (DIU) from DIC, must be efficiently washed away, contributing to solvent waste. peptide.comnih.gov
Final Cleavage: The final step in Fmoc/tBu SPPS is the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups (like the tBu group on threonine) using a strong acid, typically TFA. csic.es While confined to a single step, TFA is a hazardous and corrosive substance. rsc.org The cleavage cocktail often includes scavengers like triisopropylsilane (B1312306) (TIS) and water to capture reactive cations generated during deprotection, preventing side reactions. peptide.com Efforts in green chemistry focus on minimizing the volume of TFA used and developing more effective and less hazardous cleavage protocols.
Sustainable Practices in Fmoc/tBu Solid-Phase Synthesis
Solvent Reduction Strategies: A significant advancement in reducing solvent waste is the development of in situ Fmoc removal protocols. peptide.comrsc.orgpeptide.com In this approach, after the coupling step is complete, the deprotection base (e.g., piperidine) is added directly to the coupling cocktail without an intermediate washing step. rsc.orgpeptide.com This method can reduce solvent consumption by as much as 75%. peptide.com Adding a weak acid like OxymaPure to the subsequent wash has been shown to more efficiently remove residual piperidine. peptide.com
Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as Raman spectroscopy, allows for precise control over reaction endpoints for both coupling and deprotection steps. euroapi.com This PAT approach prevents the unnecessary use of excess reagents and reduces synthesis time, which in turn minimizes waste generation and improves reaction efficiency and peptide purity. euroapi.com
By combining the use of greener solvents, safer reagents, and optimized, waste-reducing protocols, the synthesis of peptides using the Fmoc/tBu strategy, including the incorporation of this compound, is becoming a significantly more sustainable process. rsc.orgchimia.ch
Emerging Research Areas and Future Directions
Self-Assembly and Supramolecular Structures of Fmoc Variants of Threonine
The self-assembly of Fmoc-amino acids into ordered nanostructures is a burgeoning field of research, driven by the potential to create novel biomaterials. The Fmoc group, with its aromatic and hydrophobic nature, facilitates π-π stacking interactions, which, in combination with hydrogen bonding capabilities of the amino acid, drives the formation of supramolecular structures. rsc.orgnih.gov
Recent studies on Fmoc-Thr(tBu)-OH have revealed its capacity to form distinct morphological structures in a controlled manner. researchgate.netchemrxiv.org The self-assembly process is highly dependent on environmental conditions such as concentration and temperature. At lower concentrations under room temperature, this compound tends to self-assemble into spherical structures. youngin.comchemrxiv.org As the concentration increases, these spheres transition into dumbbell-like shapes. youngin.comchemrxiv.org
Temperature also plays a crucial role in directing the morphology of these supramolecular assemblies. When a low-concentration solution of this compound is heated, the spherical structures reorganize into rods. youngin.comchemrxiv.org At higher concentrations, heating causes the dumbbell shapes to elongate into dumbbell-rod like morphologies. youngin.comchemrxiv.org This controlled morphological transition highlights the potential for designing sophisticated, self-assembling systems. The formation of these structures is also influenced by the solvent, with non-polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) inhibiting assembly, indicating the critical role of hydrogen bonding and electrostatic interactions. chemrxiv.org
| Condition | Low Concentration | High Concentration |
|---|---|---|
| Room Temperature | Spheres | Dumb-bell shapes |
| Heated | Rods | Elongated dumb-bell-rod like morphologies |
Materials Science Applications of Peptidic Materials
The ability of Fmoc-threonine derivatives to self-assemble into diverse and controllable architectures opens up a wide range of applications in materials science. researchgate.netchemrxiv.org These peptidic materials are of significant interest for biomedical applications due to their inherent biocompatibility and the potential for functionalization. chempep.comresearchgate.net
The resulting nanostructures, such as nanofibers and nanotubes, can be used to create hydrogels and scaffolds for tissue engineering. chempep.comcreative-peptides.com These materials can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation. researchgate.net Furthermore, the self-assembled structures can serve as templates for the synthesis of other nanomaterials. rsc.org
Another promising application is in drug delivery. chempep.comresearchgate.net The self-assembled nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. researchgate.netnih.gov The stimuli-responsive nature of some of these materials, reacting to changes in pH or temperature, could allow for targeted drug delivery to specific sites in the body. researchgate.netnih.gov The versatility of Fmoc-amino acid self-assembly provides a powerful platform for the bottom-up fabrication of functional materials with tailored properties for a variety of technological and biomedical applications. researchgate.netcreative-peptides.com
Engineering Protein Structures for Enhanced Functionality
This compound is a cornerstone of solid-phase peptide synthesis (SPPS), the primary method for the chemical synthesis of peptides and small proteins. advancedchemtech.compeptide.com This technique allows for the precise, residue-by-residue construction of a peptide chain, offering complete control over the amino acid sequence. creative-peptides.com This level of control is fundamental to protein engineering, where researchers aim to create proteins with novel or enhanced functions.
By incorporating this compound and other protected amino acids into a sequence, scientists can synthesize specific domains of a protein to study their structure and function. creative-peptides.comchemimpex.com This is particularly useful for investigating protein-protein interactions or the binding of ligands to receptor sites. Furthermore, SPPS enables the site-specific incorporation of unnatural or modified amino acids, a powerful tool for enhancing protein stability, altering enzymatic activity, or introducing fluorescent probes for imaging. nih.govrice.edu The use of Fmoc-L-threonine derivatives is also integral to the production of recombinant proteins and in the development of peptide-based therapeutics. chemimpex.com
Development of Phosphothreonine and Glycothreonine Derivatives
Post-translational modifications (PTMs) such as phosphorylation and glycosylation are critical to the function of a vast number of proteins. nih.gov To study the effects of these modifications, researchers require synthetic access to peptides containing modified amino acids at specific sites. Fmoc chemistry is the preferred method for synthesizing such peptides due to its mild reaction conditions, which preserve the delicate PTMs. nih.gov
Significant research has been dedicated to the development of Fmoc-phosphothreonine building blocks for the synthesis of phosphopeptides. sigmaaldrich.com Derivatives like Fmoc-Thr(PO(OBzl)OH)-OH allow for the direct incorporation of phosphothreonine into a growing peptide chain during SPPS. sigmaaldrich.comnih.gov The synthesis of multiphosphorylated peptides, which are crucial for studying signaling cascades, remains a challenge due to potential side reactions like β-elimination, but new strategies are being developed to improve efficiency. nih.govacs.org
Similarly, the synthesis of glycopeptides relies on the availability of suitably protected glycothreonine derivatives. Researchers have successfully synthesized Fmoc-threonine building blocks carrying various sugar moieties, from single monosaccharides to complex oligosaccharides like the core-2 O-glycan found in P-Selectin glycoprotein-1 (PSGL-1). nih.govnih.gov These building blocks are then used in Fmoc-assisted SPPS to construct glycopeptides that are essential for studying cell-cell recognition, immune responses, and other biological processes involving protein glycosylation. nih.govnih.govcapes.gov.br
| Derivative Type | Example Building Block | Application |
|---|---|---|
| Phosphothreonine | Fmoc-Thr(PO(OBzl)OH)-OH | Synthesis of phosphopeptides to study protein kinases and signaling. sigmaaldrich.com |
| Glycothreonine | Fmoc-threonine bearing a core-2 O-glycan | Synthesis of glycopeptides like PSGL-1 to study cell adhesion. nih.govnih.gov |
Research in Proteomics and Cellular Mechanisms
The ability to synthesize peptides with specific post-translational modifications using Fmoc-threonine derivatives is a critical tool in proteomics and the study of cellular mechanisms. nih.gov These synthetic peptides serve as invaluable standards and probes for a variety of applications.
In proteomics, synthetic phosphopeptides are used as substrates in kinase assays to identify and characterize the activity of protein kinases. researchgate.net They are also used to generate antibodies that can specifically recognize phosphorylated forms of a protein, enabling the tracking of signaling events within a cell.
Similarly, synthetic glycopeptides are used to investigate the roles of glycosylation in protein folding, stability, and function. youngin.com By having access to homogenous glycopeptide samples, researchers can dissect the specific contributions of different glycan structures to biological processes, an endeavor that is often complicated by the heterogeneity of glycoproteins isolated from natural sources. youngin.com The use of Fmoc-protected building blocks for phosphocholinated and adenylylated threonine further expands the toolbox for creating peptide probes to unravel novel cellular signaling pathways. nih.govnih.gov
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine |
| Fmoc-Thr(PO(OBzl)OH)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-(benzylphosphono)-L-threonine |
| THF | Tetrahydrofuran |
| DCM | Dichloromethane |
| SPPS | Solid-Phase Peptide Synthesis |
| PSGL-1 | P-Selectin glycoprotein-1 |
Q & A
Q. What is the role of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative critical for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis, while the tert-butyl (tBu) group shields the hydroxyl side chain of threonine from undesired reactions. This dual protection ensures controlled elongation of peptide chains .
Q. How does the tert-butyl (tBu) protection in this compound enhance synthesis efficiency?
The tBu group stabilizes the hydroxyl group of threonine under basic Fmoc deprotection conditions (e.g., piperidine/DMF), preventing side reactions like β-elimination or oxidation. This selective protection is essential for maintaining peptide integrity during iterative coupling cycles .
Q. What analytical methods are recommended for characterizing this compound purity and incorporation into peptides?
High-performance liquid chromatography (HPLC) with UV detection (≥98.0% purity) and mass spectrometry (MS) are standard for verifying purity and confirming successful coupling. For example, HPLC-MS analysis in SPPS workflows can detect incomplete couplings or side products .
Advanced Research Questions
Q. How do coupling reaction conditions influence the efficiency of this compound incorporation?
Coupling efficiency depends on activating agents (e.g., HBTU, HATU), solvents (DMF or DCM), and base choice (e.g., DIEA). For example, this compound coupling to 2-CTC resin using DIEA in DMF achieved >95% incorporation in 30 minutes, as validated by HPLC-MS .
| Activation Reagent | Solvent | Base | Coupling Time | Efficiency |
|---|---|---|---|---|
| HATU | DMF | DIEA | 30 min | >95% |
Q. What are the stability challenges of this compound under prolonged storage, and how can they be mitigated?
Degradation risks include Fmoc group cleavage under acidic conditions and tBu deprotection under strong acids (e.g., TFA). Storage at 2–8°C in anhydrous, dark environments minimizes hydrolysis. Pre-use TLC or NMR verification is advised for aged batches .
Q. How does the stereochemical configuration of this compound affect peptide bioactivity?
The L-threonine configuration is critical for maintaining peptide-receptor interactions. Substitution with D-isomers (e.g., Fmoc-Allo-Thr(tBu)-OH) can alter binding affinity, as seen in studies of antimicrobial peptides where stereochemistry influenced bacterial membrane interactions .
Q. What strategies resolve low coupling yields of this compound in sterically hindered peptide sequences?
- Use of microwave-assisted synthesis to enhance reaction kinetics.
- Double coupling with fresh activation reagents (e.g., HATU/Oxyma Pure).
- Incorporation of pseudoproline dipeptides to reduce steric hindrance .
Methodological Considerations
Q. How can researchers troubleshoot incomplete Fmoc deprotection during SPPS when using this compound?
Incomplete deprotection may arise from insufficient piperidine exposure or solvent impurities. Solutions include:
Q. What are the implications of residual tBu protection after global deprotection in peptide synthesis?
Residual tBu groups can hinder peptide folding or receptor binding. Post-synthesis analysis via MALDI-TOF MS or Edman degradation is recommended to detect incomplete cleavage. Optimized TFA cleavage cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) enhance tBu removal .
Data Contradictions and Validation
Q. Why do some studies report conflicting coupling efficiencies for this compound in SPPS?
Discrepancies arise from variations in resin type (e.g., 2-CTC vs. Wang resin), activation methods, or solvent quality. For instance, 2-CTC resin’s higher loading capacity may improve coupling compared to Wang resin . Researchers should replicate protocols with matched reagents to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
